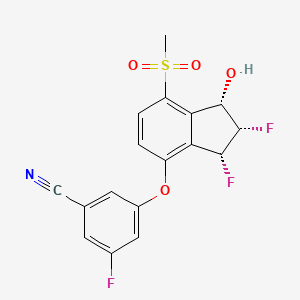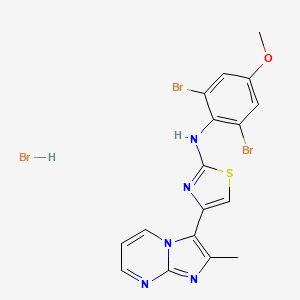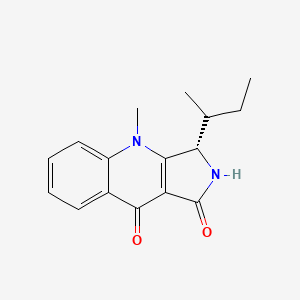
Quinolactactin A
Vue d'ensemble
Description
Quinolactactin A is a quinolone fungal metabolite originally isolated from Penicillium . It inhibits TNF production induced by LPS in murine peritoneal macrophages . It is not active against a variety of bacteria, fungi, and yeasts . Quinolactacin A is a mixture of quinolactacin A1 and A2 .
Molecular Structure Analysis
The molecular formula of Quinolactactin A is C16H18N2O2 . The formal name is (3S)-2,3-dihydro-4-methyl-3-(1-methylpropyl)-1H-pyrrolo[3,4-b]quinoline-1,9(4H)-dione . The InChi Code is InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9?,13-/m0/s1 .
Physical And Chemical Properties Analysis
Quinolactactin A is a solid substance . It is soluble in DMSO, ethanol (1 mg/ml), and methanol . The formula weight is 270.3 .
Applications De Recherche Scientifique
Origin and Structure
Quinolactactin A is a quinolone fungal metabolite originally isolated from Penicillium . The formal name of Quinolactactin A is (3S)-2,3-dihydro-4-methyl-3-(1-methylpropyl)-1H-pyrrolo[3,4-b]quinoline-1,9(4H)-dione . It has a molecular formula of C16H18N2O2 and a formula weight of 270.3 .
Inhibition of TNF Production
One of the significant applications of Quinolactactin A is its ability to inhibit TNF (Tumor Necrosis Factor) production induced by LPS (Lipopolysaccharides) in murine peritoneal macrophages . The IC50 value, which is the concentration of the compound required to inhibit 50% of TNF production, is 12.2 µg/ml . This property makes it a potential candidate for research in inflammation and immune response.
Antimicrobial Activity
Quinolactactin A has been tested against a variety of bacteria, fungi, and yeasts. However, it was found to be not active against these organisms . This information is valuable for researchers studying antimicrobial resistance and searching for new antimicrobial agents.
Solubility
Quinolactactin A is soluble in DMSO (Dimethyl Sulfoxide), Ethanol (1 mg/ml), and Methanol . This solubility profile is important for researchers when designing experiments and determining the appropriate solvent for dissolving Quinolactactin A.
Safety and Storage
Quinolactactin A is a solid at room temperature and should be stored at -20°C . This information is crucial for proper handling and storage of the compound in a laboratory setting.
Mécanisme D'action
Target of Action
Quinolactactin A is a quinolone fungal metabolite that primarily targets tumor necrosis factor (TNF) production induced by lipopolysaccharide (LPS) in murine peritoneal macrophages . TNF is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons.
Mode of Action
It is known to inhibit tnf production induced by lps in murine peritoneal macrophages . This suggests that Quinolactactin A may interact with the cellular mechanisms that regulate TNF production, potentially influencing the signaling pathways that lead to the production of this cytokine.
Pharmacokinetics
Pharmacokinetics refers to how the body affects a specific substance after administration . It includes the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Propriétés
IUPAC Name |
(3S)-3-butan-2-yl-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9?,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHQAMWKNPOTDV-NCWAPJAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolactactin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-{4-[4-(4-chlorophenyl)piperazine-1-sulfonyl]phenyl}-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610313.png)



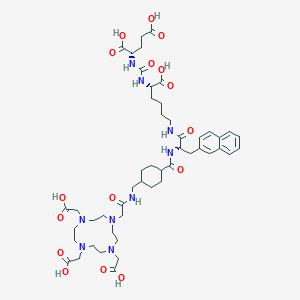
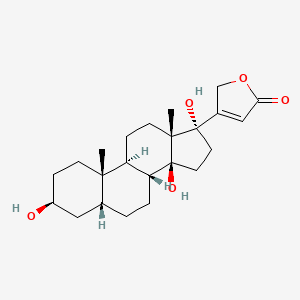
![3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile](/img/structure/B610324.png)
